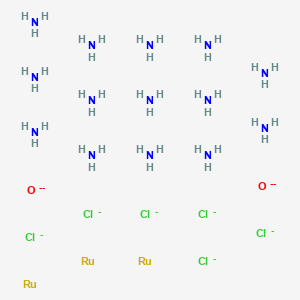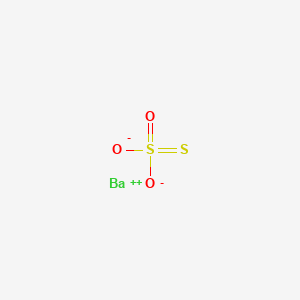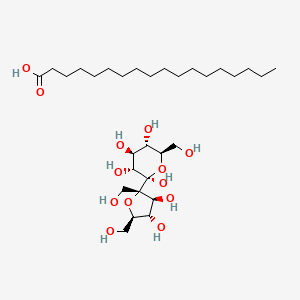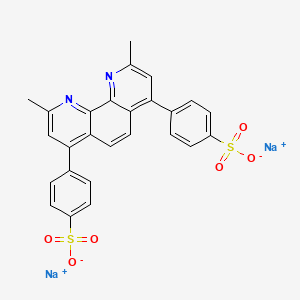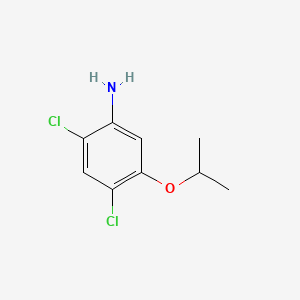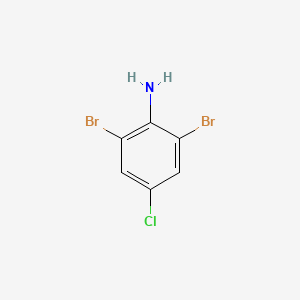
2,6-Dibromo-4-chloroaniline
説明
“2,6-Dibromo-4-chloroaniline” is a symmetrical chlorodibromo aniline . It is a chemical compound with the molecular formula C6H4Br2ClN .
Synthesis Analysis
The synthesis of “this compound” is achieved through the bromination of p-chloroaniline .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with two bromine atoms, one chlorine atom, and one amine group . The molecular weight of this compound is 285.364 Da .
Physical And Chemical Properties Analysis
“this compound” has a density of 2.1±0.1 g/cm^3, a boiling point of 297.4±35.0 °C at 760 mmHg, and a flash point of 133.7±25.9 °C . It has a molar refractivity of 50.8±0.3 cm^3 and a molar volume of 136.0±3.0 cm^3 .
科学的研究の応用
Halogeno-Aniline Derivatives and Crystal Structure
2,6-Dibromo-4-chloroaniline is a halogeno-aniline derivative, which means it's a compound with halogens (like bromine and chlorine) attached to an aniline structure. These compounds, including this compound, have distinct crystal structures, often forming infinite chains along specific axis directions through hydrogen bonds. Such molecular and crystal structures have significant implications in materials science, especially in the development of new materials with unique physical properties (Ferguson et al., 1998).
Electrochemical Oxidation
This compound undergoes electrochemical oxidation in solutions like acetonitrile. The study of such oxidation processes is essential in understanding the chemical behavior of these compounds in various environments, which can be beneficial for applications in electrochemistry and environmental chemistry (Kádár et al., 2001).
Biodegradation in Polluted Environments
Chloroaniline-based compounds, including variants like this compound, can be biodegraded in polluted environments, particularly in methanogenic conditions. This sequential dehalogenation process, where halogens are replaced by protons, is catalyzed by microorganisms. Understanding this process is crucial for developing bioremediation strategies for environments contaminated with halogenated anilines (Kuhn & Suflita, 1989).
Interaction with Phenolic Humus Constituents
This compound may interact with phenolic humus constituents, forming cross-linked compounds. This interaction, especially in the presence of fungal enzymes, leads to the formation of various complex compounds. Such reactions are significant in understanding the environmental fate of chloroanilines and their impact on soil chemistry (Bollag et al., 1983).
Bromination and Copper Lattice Formation
In reactions with copper bromide, this compound can participate in the formation of brominated anilinium cations and novel copper(I) bromide lattices. These reactions are crucial in the field of inorganic chemistry, particularly for synthesizing new types of compounds with potential applications in material science and catalysis (Willett, 2001).
Ionizing Radiation Technology in Wastewater Treatment
The use of ionizing radiation technology in treating wastewater containing chloroanilines, including this compound, is an innovative approach. This method effectively degrades these compounds, making it a promising alternative for treating chemical wastewater containing such pollutants (Wang & Wang, 2021).
Safety and Hazards
作用機序
Target of Action
It’s known that similar compounds, such as chlorinated aromatic amines, can interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that the compound is a symmetrical chlorodibromo aniline , which suggests it might interact with its targets through halogen bonding or other types of non-covalent interactions.
Biochemical Pathways
Similar compounds have been shown to participate in various biochemical processes, including the microbial decomposition of phenylurea and phenylcarbamate .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It’s also predicted to be a substrate for P-glycoprotein, which could influence its distribution and excretion .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Dibromo-4-chloroaniline . For instance, factors such as pH, temperature, and the presence of other chemicals can affect its solubility, stability, and interactions with biological targets.
特性
IUPAC Name |
2,6-dibromo-4-chloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2ClN/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYLQXUJSOJWJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347735 | |
| Record name | 2,6-Dibromo-4-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
874-17-9 | |
| Record name | 2,6-Dibromo-4-chloroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dibromo-4-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







